molecular formula C15H8ClF3N2O B2807852 1-benzoyl-3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 2061356-94-1

1-benzoyl-3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B2807852
CAS No.: 2061356-94-1
M. Wt: 324.69
InChI Key: DTWXXUJKXLYVFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzoyl-3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is a sophisticated chemical building block designed for medicinal chemistry and drug discovery research. This compound features the 1H-pyrrolo[2,3-b]pyridine scaffold, a privileged structure in the development of kinase inhibitors . The core scaffold is known to act as a hinge binder in kinase ATP-binding sites, capable of forming key hydrogen bonds with protein backbones, a mechanism crucial for inhibiting enzyme activity . The strategic incorporation of a trifluoromethyl group at the 5-position enhances binding potential and modulates the compound's physicochemical properties, including metabolic stability and membrane permeability . The chloro substituent offers a versatile synthetic handle for further functionalization via cross-coupling reactions, while the benzoyl group contributes to exploring hydrophobic pocket interactions within biological targets. This reagent is primarily valuable for researchers developing novel therapeutics targeting protein kinases, especially Fibroblast Growth Factor Receptors (FGFRs) . Aberrant FGFR signaling is a driver in various cancers, such as breast, lung, and liver cancers, making it a significant therapeutic area . The structural features of this compound align with derivatives that have demonstrated potent antiproliferative effects, induction of apoptosis, and inhibition of cancer cell migration and invasion in vitro . It is intended for use in biological screening assays, structure-activity relationship (SAR) studies, as a key intermediate in the synthesis of more complex target molecules, and for probing biochemical mechanisms of signal transduction pathways. The product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications and is strictly not for human consumption.

Properties

IUPAC Name

[3-chloro-5-(trifluoromethyl)pyrrolo[2,3-b]pyridin-1-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8ClF3N2O/c16-12-8-21(14(22)9-4-2-1-3-5-9)13-11(12)6-10(7-20-13)15(17,18)19/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTWXXUJKXLYVFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)N2C=C(C3=C2N=CC(=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzoyl-3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic reactionsFor instance, the trifluoromethyl group can be introduced using trifluoromethylation reagents under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purityFor example, simultaneous vapor-phase chlorination/fluorination at high temperatures with transition metal-based catalysts like iron fluoride can be employed .

Chemical Reactions Analysis

Types of Reactions

1-benzoyl-3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids for Suzuki–Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

1-benzoyl-3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-benzoyl-3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with molecular targets through various pathways. For instance, the trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with biological membranes and proteins. The benzoyl group may participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

The pharmacological and physicochemical properties of 1-benzoyl-3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine can be contextualized by comparing it to structurally related pyrrolo[2,3-b]pyridine derivatives. Key points of comparison include substituent effects at positions 1, 3, and 5, as well as biological activity data.

Substituent Variations at Position 1
  • 1-Benzoyl group: Introduces a planar aromatic system that may enhance π-π stacking interactions in biological targets.
  • 1-Phenylsulfonyl group : Found in 4-chloro-1-(phenylsulfonyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (CAS 1196507-57-9), the sulfonyl group increases polarity and hydrogen-bonding capacity, which may affect solubility and target binding .
Substituent Variations at Position 3
  • 3-Chloro group: Present in the target compound, this substituent is a moderate electron-withdrawing group. In FGFR inhibitors such as Compound 4h (3-chloro, 5-trifluoromethyl, 1H-pyrrolo[2,3-b]pyridine derivative), the chloro group was critical for achieving nanomolar IC50 values against FGFR1 (7 nM) and FGFR2 (9 nM) .
  • 3-Iodo group : In 4-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, the larger iodine atom may enhance halogen bonding but reduce metabolic stability compared to chlorine .
  • 3-Methoxy group : Tested in earlier derivatives, this group showed reduced FGFR1 potency compared to chloro, suggesting that steric bulk and electronic effects at position 3 significantly modulate activity .
Substituent Variations at Position 5
  • 5-Trifluoromethyl group : A common feature in FGFR inhibitors, this substituent’s strong electron-withdrawing nature enhances binding to hydrophobic pockets in kinases. It is retained in the target compound and analogs like Compound 4h .
  • 5-Amino or 5-benzyloxy groups: Derivatives such as 1H-pyrrolo[2,3-b]pyridin-5-amine or 5-(benzyloxy)-1H-pyrrolo[2,3-c]pyridine prioritize hydrogen-bonding or solubility but may sacrifice kinase selectivity .

Key Findings :

  • Compound 4h, which shares the 3-Cl and 5-CF3 substituents with the target compound, demonstrated potent FGFR inhibition and anti-cancer activity in vitro . The absence of a 1-benzoyl group in Compound 4h suggests that position 1 modifications can be tolerated without losing activity.
  • The phenylsulfonyl analog (CAS 1196507-57-9) has documented safety risks, including acute toxicity (GHS Category 2), highlighting the importance of substituent choice for toxicological profiles .

Structural and Electronic Considerations

  • Steric effects : The 1-benzoyl group may limit access to certain hydrophobic regions compared to smaller substituents (e.g., H or methyl).
  • Solubility : Sulfonyl groups (e.g., in CAS 1196507-57-9) improve aqueous solubility but may reduce blood-brain barrier penetration compared to benzoyl .

Biological Activity

1-benzoyl-3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is a compound of significant interest due to its unique structural features and potential biological activities. This article reviews the biological properties, synthesis, structure-activity relationships (SAR), and relevant case studies related to this compound.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including cyclization and functional group transformations. The detailed synthetic pathway can be optimized based on desired yields and purity levels.

Antimicrobial Properties

Recent studies have demonstrated that derivatives of pyrrolo[2,3-b]pyridines exhibit notable antimicrobial activities. For instance, in vitro assays revealed that certain analogs showed effective inhibition against various bacterial strains, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL.

CompoundMIC (µg/mL)Activity Type
E140Antibacterial
F130Antifungal
E39Broad-spectrum

Anti-inflammatory Effects

This compound has shown promise in modulating inflammatory pathways. In vitro studies indicated that it significantly inhibited TNF-α release from macrophages when exposed to lipopolysaccharide (LPS), suggesting its potential in treating inflammatory diseases.

CNS Activity

Research indicates that pyrrolo[2,3-b]pyridine derivatives may possess neuroprotective properties. Compounds similar to this compound have been evaluated for analgesic effects in animal models, demonstrating significant pain relief comparable to traditional analgesics.

Case Study 1: Antimicrobial Efficacy

In a study published by Liu et al., various pyrrolo derivatives were tested against Escherichia coli and Staphylococcus aureus. The compound exhibited an MIC of 15 µg/mL against E. coli, outperforming several known antibiotics .

Case Study 2: Neuroprotective Effects

A study conducted by Zhang et al. investigated the neuroprotective effects of similar compounds in a rat model of neuroinflammation. The results indicated a significant reduction in neuroinflammatory markers following treatment with the compound, suggesting its utility in neurodegenerative conditions .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the benzoyl moiety and the trifluoromethyl group significantly influence biological activity. For instance, substituents on the benzene ring can enhance or reduce antimicrobial potency.

SubstituentEffect on Activity
-OCH3Increased potency
-NO2Decreased potency
-BrModerate potency

Q & A

Q. What are the key synthetic methodologies for 1-benzoyl-3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine?

The synthesis typically involves halogenation and coupling reactions. For example:

  • Palladium-catalyzed cyanation : A regioselective chlorination of the pyrrolopyridine core can be achieved via N-oxide intermediates, followed by benzoylation using benzoyl chloride under anhydrous conditions .
  • Cross-coupling reactions : Suzuki-Miyaura coupling with aryl boronic acids introduces substituents at the 3-position, requiring Pd(PPh₃)₄ as a catalyst and toluene/EtOH as solvents (yields: 45–60%) .

Q. How are structural and physicochemical properties determined?

  • Crystallography : Single-crystal X-ray diffraction (173 K, R factor = 0.039) confirms bond lengths (mean C–C = 0.002 Å) and torsion angles .
  • Spectroscopy : ¹H/¹³C NMR and FT-IR identify functional groups (e.g., trifluoromethyl at δ 112–120 ppm in ¹⁹F NMR) .
  • PubChem Data : Molecular formula (C₁₄H₈ClF₃N₂O), InChIKey, and computed properties (logP = 3.2, polar surface area = 58 Ų) .

Advanced Research Questions

Q. How do structural modifications impact FGFR inhibitory activity?

Structure-activity relationship (SAR) studies reveal:

  • 5-Position substituents : Introduction of hydrogen bond acceptors (e.g., trifluoromethyl) enhances binding to FGFR1’s G485 residue (IC₅₀: 7–25 nM) .
  • 3-Benzoyl group : Hydrophobic interactions with the FGFR1 hinge region improve selectivity over FGFR4 (IC₅₀: 712 nM) .

Q. What mechanistic insights exist for its immunomodulatory effects?

  • JAK3 inhibition : The 5-carbamoyl group and cyclohexylamino substitution at C4 increase JAK3 binding (Ki < 10 nM) via hydrogen bonding with D641 and hydrophobic pocket interactions .
  • In vitro validation : Compound 14c reduces IL-2-stimulated T-cell proliferation (EC₅₀ = 50 nM), confirmed by WaterMap analysis of binding pockets .

Q. How to resolve contradictions in substituent effects across studies?

  • Chlorine vs. iodine : 3-Chloro derivatives show higher metabolic stability than 3-iodo analogues (t₁/₂: 120 vs. 60 min in hepatic microsomes) but lower reactivity in cross-coupling .
  • Trifluoromethyl position : 5-Trifluoromethyl boosts FGFR1 affinity, while 3-trifluoromethyl improves solubility but reduces potency .

Methodological Recommendation : Use computational docking (e.g., AutoDock Vina) to compare substituent binding modes before synthesis .

Q. What are optimal conditions for crystallographic analysis?

  • Crystal growth : Slow evaporation of DMSO/water (1:1) at 4°C yields diffraction-quality crystals .
  • Data collection : Synchrotron radiation (λ = 0.71073 Å) at 173 K minimizes thermal motion artifacts .

Q. How to design derivatives for dual kinase inhibition (FGFR/JAK3)?

  • Scaffold hybridization : Attach a morpholino group at C4 (FGFR1 IC₅₀ = 9 nM) and a sulfonamide at N1 (JAK3 IC₅₀ = 12 nM) .
  • In silico screening : Combine molecular dynamics (MD) simulations and free-energy perturbation (FEP) to prioritize synthetically feasible candidates .

Methodological Guidelines

  • Synthesis : Prioritize Pd-catalyzed reactions for regioselectivity; optimize yields via microwave-assisted heating (e.g., 150°C, 20 min) .
  • Biological assays : Use 4T1 breast cancer cells for proliferation/apoptosis assays (IC₅₀ < 10 μM) and Transwell chambers for migration studies .
  • Data interpretation : Cross-validate computational predictions (e.g., docking scores) with SPR binding assays (KD < 100 nM) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.